Enhanced Aqueous Solubility vs. Trimethylammonium Surfactants
The incorporation of two hydroxyethyl groups into the quaternary ammonium headgroup dramatically enhances aqueous solubility. In a systematic study of saturated C18-tailed quaternary ammonium surfactants, the bis(2-hydroxyethyl)-substituted analog (HEOAI) exhibited a Krafft temperature (Tk) approximately 50 °C lower than that of the corresponding octadecyl trimethylammonium iodide (OTAI), the conventional quaternary ammonium comparator [1]. While the target compound (97692-50-7) bears an unsaturated C18 tail and ethyl sulphate counterion rather than iodide, the headgroup is structurally analogous to HEOAI, permitting class-level inference that a reduction in Tk of comparable magnitude is expected relative to conventional octadecyl trimethylammonium surfactants [1].
| Evidence Dimension | Krafft temperature (Tk) — a direct measure of solubility |
|---|---|
| Target Compound Data | Not directly measured for CAS 97692-50-7; structurally analogous to HEOAI (bis(2-hydroxyethyl) headgroup) |
| Comparator Or Baseline | Octadecyl trimethylammonium iodide (OTAI): Tk approximately 50 °C higher than HEOAI |
| Quantified Difference | ΔTk ≈ 50 °C reduction for the bis(2-hydroxyethyl) analog relative to the trimethylammonium analog |
| Conditions | Saturated C18 chain; iodide counterion; aqueous system (Li et al., 2024) |
Why This Matters
A lower Krafft temperature enables formulation and use at ambient and reduced temperatures without surfactant precipitation, expanding the operable temperature window for industrial and personal care formulations.
- [1] Li, X. et al. (2024) 'Impact of hydroxyethyl headgroup on long-chain quaternary ammonium cationic surfactants: Solubility, surface activities, self-assembly behaviors, and rheological properties', Colloids and Surfaces A: Physicochemical and Engineering Aspects, 703, 135395. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0927775724016959 View Source
